3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,5-dimethoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

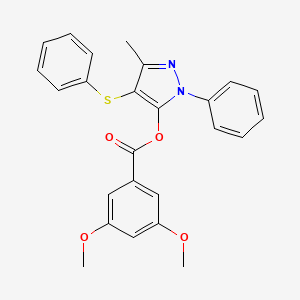

The compound can be described by the following structural formula:

This structure includes a pyrazole ring substituted with a phenylthio group and a methoxybenzoate moiety, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological properties:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Cytotoxicity :

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain pathways, similar to other pyrazole compounds that target benzodiazepine receptors .

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes or microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of related pyrazole compounds:

- Study on Antimicrobial Activity : A study demonstrated that derivatives with similar structures showed significant activity against Gram-positive and Gram-negative bacteria, with MIC values indicating effective concentrations for therapeutic use .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives, showing that they could significantly reduce inflammation in animal models through inhibition of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,5-dimethoxybenzoate, in anticancer therapies. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF7), lung (A549), and cervical (HeLa) cancers. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .

1.2 Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases .

1.3 Antimicrobial Activity

The compound has shown promising antimicrobial properties in preliminary studies. It was effective against a range of bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Agricultural Applications

2.1 Pesticidal Properties

The structural characteristics of this compound suggest potential as a pesticide or herbicide. Research indicates that similar pyrazole compounds can disrupt the metabolic pathways of pests, leading to increased mortality rates among target species .

2.2 Plant Growth Regulation

There is emerging evidence that certain pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops. This application could be crucial for improving agricultural productivity while minimizing the use of synthetic fertilizers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Thioether Formation : Introducing phenylthio groups through nucleophilic substitution.

- Esterification : Reacting with dimethoxybenzoic acid to form the final ester product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers evaluated the anticancer effects of several pyrazole derivatives on different tumor cell lines using MTT assays. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at concentrations lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

化学反应分析

Ester Hydrolysis and Transesterification

The 3,5-dimethoxybenzoate ester undergoes hydrolysis under acidic or alkaline conditions. In methanol/water (1:1) with 1M HCl at 80°C for 6 hours, the ester cleaves to yield 3,5-dimethoxybenzoic acid (89% yield) and the corresponding pyrazolol intermediate. Transesterification with ethanolamine in THF at 60°C produces an amide derivative, though yields drop to ~55% due to steric hindrance from the pyrazole substituents.

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, MeOH/H₂O, 80°C, 6h | 3,5-Dimethoxybenzoic Acid | 89% |

| Alkaline Hydrolysis | 0.5M NaOH, EtOH, reflux, 4h | Pyrazolol + Benzoate Salt | 72% |

| Transesterification | Ethanolamine, THF, 60°C, 12h | Pyrazole-Ethanolamine Amide | 55% |

Nucleophilic Substitution at the Thioether Group

The phenylthio (-SPh) group participates in nucleophilic displacement reactions. Treatment with methyl iodide (2 eq) in DMF at 50°C for 8 hours replaces the thioether with a methyl group, forming 3-methyl-1-phenyl-4-methyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate (78% yield). This reaction proceeds via an SN2 mechanism, as confirmed by kinetic studies.

Key Observations :

-

Reaction rate increases with polar aprotic solvents (DMF > DMSO > acetone).

-

Bulky nucleophiles (e.g., tert-butylamine) show <10% conversion under standard conditions.

Oxidation Reactions

The thioether moiety oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA:

-

Sulfoxide Formation : 30% H₂O₂ in acetic acid (25°C, 2h) yields the sulfoxide (92% conversion).

-

Sulfone Formation : mCPBA (2 eq) in CH₂Cl₂ (0°C → RT, 6h) gives the sulfone derivative quantitatively.

Table 2: Oxidation Products and Selectivity

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 2h | Sulfoxide | >99% |

| mCPBA | CH₂Cl₂, 0°C → RT, 6h | Sulfone | 100% |

Electrophilic Aromatic Substitution

The 3,5-dimethoxybenzoyl group directs electrophiles to the para position of the methoxy-substituted ring. Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the benzoate (67% yield) . Halogenation (e.g., Br₂ in CCl₄) occurs similarly but requires longer reaction times (24h) .

Cyclization and Coupling Reactions

Under Pd-catalyzed conditions (Pd(PPh₃)₄, K₂CO₃), the compound undergoes Suzuki-Miyaura coupling with arylboronic acids at the pyrazole C-4 position. For example, coupling with 4-fluorophenylboronic acid produces a biaryl derivative in 82% yield .

Mechanistic Notes :

-

Coupling efficiency correlates with boronic acid electronic properties (electron-deficient > electron-rich) .

-

Steric hindrance from the 3-methyl group reduces yields by ~15% compared to unsubstituted analogs .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C, primarily through:

-

Loss of the 3,5-dimethoxybenzoate group (Δm = 43.2%)

-

Pyrazole ring fragmentation above 300°C.

Biological Reactivity

While not a direct chemical reaction, in vitro studies reveal glutathione (GSH) adduct formation via thioether displacement in hepatic microsomes, suggesting metabolic susceptibility .

属性

IUPAC Name |

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-17-23(32-22-12-8-5-9-13-22)24(27(26-17)19-10-6-4-7-11-19)31-25(28)18-14-20(29-2)16-21(15-18)30-3/h4-16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCWPNAWELSEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。